1,3-ditioli

1,3-Dithiols are a class of organic compounds containing two thiol (-SH) functional groups in the alpha and gamma positions relative to a central carbon atom. They play an important role in various chemical reactions due to their unique redox properties and reactivity towards metals. The simplest member of this family is 1,3-propanedithiol, which serves as a building block for synthesizing numerous derivatives with diverse applications.

In the field of pharmaceuticals, 1,3-dithiols have been used in the development of anticancer drugs due to their ability to form thioether bonds with metal ions, thereby modulating enzyme activity and inhibiting cell growth. Additionally, they are valuable in the formulation of antioxidant agents owing to their high reactivity towards reactive oxygen species (ROS).

On the industrial front, 1,3-dithiols find applications as corrosion inhibitors, antioxidants, and stabilizers in petrochemicals, lubricants, and plastics. Their thiol groups can react with metal surfaces to form a protective layer, thereby preventing corrosion. Furthermore, their antioxidant properties help delay the degradation of materials under oxidative conditions.

Overall, 1,3-dithiols exhibit versatile functionalities that make them indispensable in both research and industrial settings.

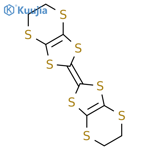

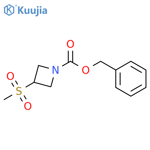

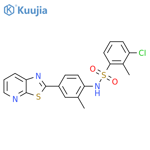

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

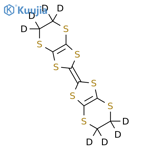

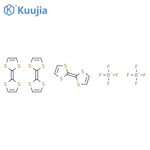

Bis(ethylenedithio)tetrathiafulvalene-d8 | 101751-48-8 | C10H8S8 |

|

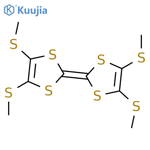

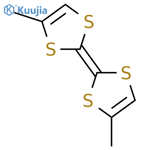

Tetrakis(methylthio)tetrathiafulvalene | 51501-77-0 | C10H12S8 |

|

2-Methylidene-2H-1,3-dithiole | 5694-57-5 | C4H4S2 |

|

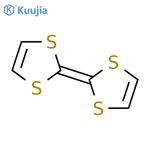

Tetrathiafulvalene | 31366-25-3 | C6H4S4 |

|

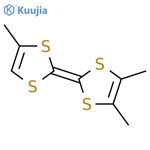

1,3-Dithiole,4,5-dimethyl-2-(4-methyl-1,3-dithiol-2-ylidene)- | 49868-52-2 | C9H10S4 |

|

4,4',5,5'-Tetrakis(octadecylthio)-2,2'-bi(1,3-dithiolylidene) | 105782-53-4 | C78H148S8 |

|

Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex | 55492-86-9 | C18H12B2F8S12 |

|

4,4'-dimethyltetrathiafulvalene | 5058-43-5 | C8H8S4 |

|

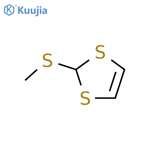

1,3-Dithiole, 2-(methylthio)- | 45439-65-4 | C4H6S3 |

|

Bis(ethylenedithio)tetrathiafulvalene | 66946-48-3 | C10H8S8 |

Letteratura correlata

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

1,4-Dibutoxy-2-nitrobenzene Cas No: 135-15-9

1,4-Dibutoxy-2-nitrobenzene Cas No: 135-15-9 -

-

-

-